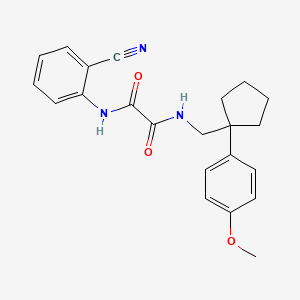

N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-28-18-10-8-17(9-11-18)22(12-4-5-13-22)15-24-20(26)21(27)25-19-7-3-2-6-16(19)14-23/h2-3,6-11H,4-5,12-13,15H2,1H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXXJWLGMLTSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with a cyclopentylmethylamine derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

Materials Science: Utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.

Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyanophenyl and methoxyphenyl groups allows for specific interactions with biological molecules, influencing pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Substituent Effects

Oxalamides exhibit diverse bioactivities based on their N1 and N2 substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Toxicological and Metabolic Considerations

- Safety Profiles: S336 exhibits a high NOEL (100 mg/kg) due to rapid hydrolysis of the oxalamide bond and excretion of non-toxic metabolites .

- CYP Inhibition : Structurally related oxalamides (e.g., S5456 in ) show moderate CYP3A4 inhibition (51% at 10 µM), suggesting substituent-dependent cytochrome interactions .

Biological Activity

N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula, which includes a cyanophenyl group and a cyclopentyl moiety substituted with a methoxyphenyl group. This unique structure is thought to contribute to its biological properties.

The biological activity of N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory pathways.

- Receptor Modulation : It potentially alters receptor functions, impacting signaling pathways related to cell growth and inflammation.

Anticancer Activity

Research indicates that compounds similar to N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide exhibit significant anticancer properties. For instance, studies have shown:

- Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that the compound reduces cell viability significantly at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent activity against specific tumor types.

- Mechanism Insights : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- In Vitro Testing : It has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

- NF-κB Pathway : The compound's ability to attenuate NF-κB activation has been highlighted, indicating its role in modulating inflammatory responses.

Data Tables

| Activity Type | Tested Concentration (µM) | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | 10 - 50 | 25 | Significant reduction in cell viability |

| Anti-inflammatory | 5 - 20 | 15 | Inhibition of cytokine production |

Case Studies

Several studies have investigated the biological activity of compounds related to N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that similar oxalamides exhibit potent anticancer effects against breast and prostate cancer cell lines. The study revealed that these compounds could induce apoptosis through mitochondrial pathways.

- Inflammation Modulation : Another research highlighted in Pharmacological Reports showed that derivatives of oxalamides significantly reduced inflammation markers in animal models of arthritis, suggesting their potential as therapeutic agents for inflammatory diseases.

- ADMET Properties : A comprehensive analysis on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicated favorable properties for further development into pharmaceutical candidates.

Q & A

Q. What are the critical steps and challenges in synthesizing N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide?

The synthesis involves:

- Coupling reactions : Oxalyl chloride reacts with 2-cyanophenylamine and (1-(4-methoxyphenyl)cyclopentyl)methylamine under anhydrous conditions to form the oxalamide core.

- Cyclopentyl group introduction : The 4-methoxyphenylcyclopentane moiety is synthesized via Friedel-Crafts alkylation followed by hydrogenation to stabilize the cyclopentane ring.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the product. Key challenges include controlling regioselectivity during cyclopentane functionalization and minimizing hydrolysis of the cyanophenyl group under acidic conditions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : and NMR confirm the connectivity of the cyanophenyl, cyclopentyl, and methoxyphenyl groups. The methoxy proton appears as a singlet (~δ 3.8 ppm), while cyclopentyl protons show complex splitting patterns (δ 1.5–2.5 ppm).

- HRMS (ESI+) : Validates the molecular formula (e.g., [M+H] at m/z 406.2024 for CHNO).

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups .

Q. How does the compound's solubility profile impact experimental design?

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic cyclopentyl and aromatic groups. For biological assays:

- Co-solvents : Use DMSO (≤5% v/v) for stock solutions.

- Surfactants : Polysorbate 80 (0.1%) enhances solubility in buffer systems.

- Validation : Dynamic light scattering (DLS) confirms no aggregation at working concentrations .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Discrepancies in biological activity (e.g., IC variations) may arise from:

- Conformational flexibility : The cyclopentyl group adopts multiple chair/boat conformations, affecting target binding. Use X-ray crystallography or NOESY NMR to determine dominant conformers.

- Metabolic instability : The cyanophenyl group may undergo CYP450-mediated oxidation. Perform LC-MS/MS metabolite profiling in microsomal assays.

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true SAR trends .

Q. How can computational modeling optimize target binding affinity?

- Docking studies : Use Schrödinger Maestro to model interactions with targets like Methionine aminopeptidase (MetAP2). The cyanophenyl group forms π-π interactions with Phe, while the methoxyphenyl moiety occupies a hydrophobic pocket.

- MD simulations : Analyze binding stability over 100 ns trajectories; RMSD >2 Å suggests poor target retention.

- Free energy calculations : MM-GBSA predicts ΔG to rank derivatives .

Q. What experimental approaches validate the compound's mechanism of action in enzymatic inhibition?

- Kinetic assays : Measure values via Lineweaver-Burk plots using recombinant MetAP2. Pre-incubate the compound with enzyme to assess time-dependent inhibition.

- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing MetAP2 stabilization at 50–60°C in treated vs. control lysates.

- CRISPR knockouts : Compare potency in WT vs. MetAP2-deficient cell lines to verify on-target effects .

Methodological Recommendations

- Contradiction resolution : Use orthogonal assays (e.g., SPR and ITC) to confirm binding kinetics when SAR data conflict.

- Scalability : Replace batch synthesis with flow chemistry for cyclopentane intermediates to improve reproducibility .

- Toxicity screening : Perform Ames tests and hERG channel inhibition assays early to derisk lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.